molecular formula C3H8O B561426 Propanol-N, [1-3H] CAS No. 19986-23-3

Propanol-N, [1-3H]

Cat. No. B561426
CAS RN: 19986-23-3
M. Wt: 64.112
InChI Key: BDERNNFJNOPAEC-WTJCDBBSSA-N
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Description

Propanol-N, [1-3H] is a radioactive tracer used in scientific research to study the biochemical and physiological effects of propanol. It is a synthetic compound that contains tritium, a radioactive isotope of hydrogen, which emits low-energy beta particles that can be detected using specialized equipment. Propanol-N, [1-3H] is commonly used in laboratory experiments to investigate the mechanism of action of propanol and its effects on biological systems.

Mechanism of Action

The mechanism of action of propanol involves its ability to interact with specific receptors in the body. Propanol is a beta-blocker, which means that it blocks the action of adrenaline and other stress hormones that activate the sympathetic nervous system. By blocking these receptors, propanol reduces the heart rate, blood pressure, and other physiological responses to stress.
Biochemical and Physiological Effects
Propanol has a number of biochemical and physiological effects on the body. It reduces the heart rate and blood pressure, which can be beneficial in treating conditions such as hypertension, angina, and heart failure. Propanol also reduces the symptoms of anxiety and panic disorders by reducing the physiological responses to stress.

Advantages and Limitations for Lab Experiments

Propanol-N, [1-3H] has several advantages for use in laboratory experiments. It is a highly sensitive tracer that can detect low levels of propanol in biological samples. It is also specific to propanol, which means that it does not interfere with other molecules or pathways in the body.
However, there are some limitations to using propanol-N, [1-3H] in laboratory experiments. The radioactive nature of the tracer requires specialized equipment and handling procedures to ensure the safety of researchers. Additionally, the use of radioactive tracers can be expensive and time-consuming, which may limit their use in certain experiments.

Future Directions

There are several future directions for research involving propanol-N, [1-3H]. One area of interest is the development of new beta-blockers that are more specific to certain receptors or pathways in the body. This could lead to more effective treatments for conditions such as hypertension, heart failure, and anxiety disorders.
Another area of research is the use of propanol-N, [1-3H] to study the effects of propanol on different tissues and organs in the body. This could provide insights into the mechanisms underlying the therapeutic and adverse effects of propanol and help to identify new targets for drug development.
Conclusion
Propanol-N, [1-3H] is a valuable tool for scientific research into the biochemical and physiological effects of propanol. Its use as a tracer allows researchers to study the metabolism and mechanism of action of propanol in biological systems. While there are some limitations to using radioactive tracers in laboratory experiments, the potential benefits of this approach are significant and warrant further investigation.

Synthesis Methods

Propanol-N, [1-3H] is synthesized by introducing tritium gas into a reaction vessel containing propanol and a catalyst. The tritium gas is incorporated into the propanol molecule, resulting in the formation of propanol-N, [1-3H]. The synthesis process is carefully controlled to ensure that the final product is of high purity and quality.

Scientific Research Applications

Propanol-N, [1-3H] has a wide range of applications in scientific research. It is commonly used as a tracer to study the metabolism of propanol in biological systems. By measuring the amount of radioactivity in different tissues and organs, researchers can gain insights into how propanol is absorbed, distributed, metabolized, and eliminated by the body.
Propanol-N, [1-3H] is also used to study the mechanism of action of propanol. By labeling propanol with tritium, researchers can track its movement within cells and tissues and determine how it interacts with different molecular targets. This information can be used to develop new drugs that target specific pathways or molecules involved in disease processes.

properties

IUPAC Name

1,1-ditritiopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i3T2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDERNNFJNOPAEC-WTJCDBBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C([3H])(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

64.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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